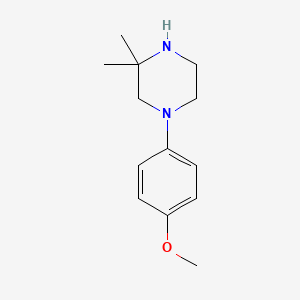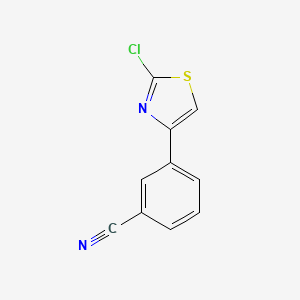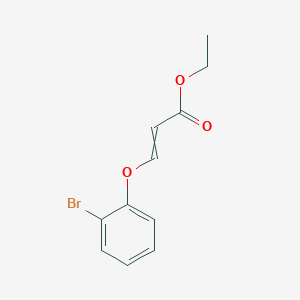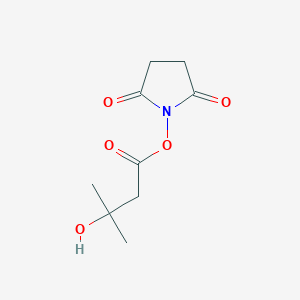
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C₉H₁₃NO₅. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-methylbutanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the removal of impurities and by-products, resulting in a high-quality final product .
化学反应分析
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methylbutanoate derivatives.
Reduction: Formation of 3-hydroxy-3-methylbutanoate derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
科学研究应用
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used as a crosslinking agent for proteins and peptides. It facilitates the formation of stable covalent bonds between biomolecules, aiding in the study of protein-protein interactions and protein structure .
Medicine: It is also investigated for its role in the synthesis of bioactive compounds with therapeutic potential .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of adhesives, coatings, and resins .
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester group in the compound reacts with nucleophiles such as amines and thiols, leading to the formation of stable amide or thioester bonds. This reactivity is exploited in various applications, including crosslinking of proteins and modification of biomolecules .
相似化合物的比较
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is unique due to its specific combination of a pyrrolidinone ring and a hydroxy-methylbutanoate moiety. This structure imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C9H13NO5 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3 |
InChI 键 |
KKROQQZMPONHCN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


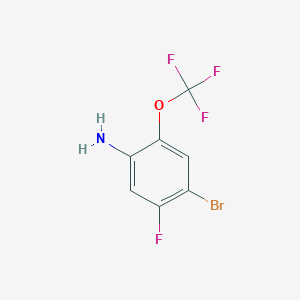
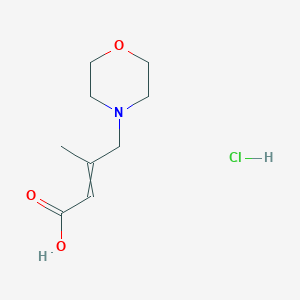

![(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
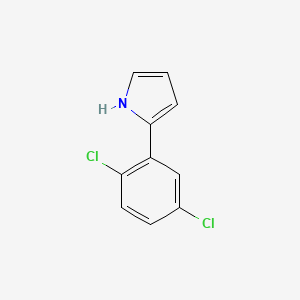

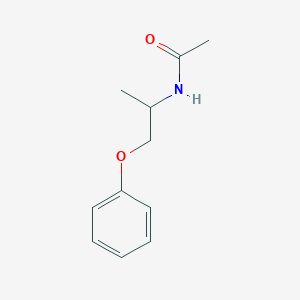


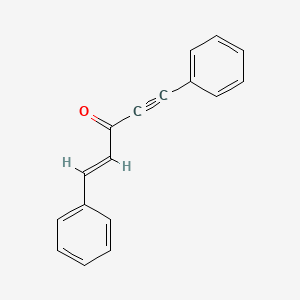
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
